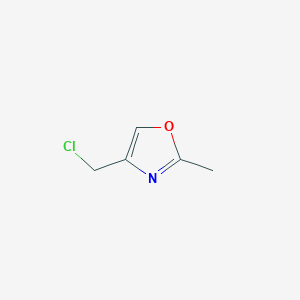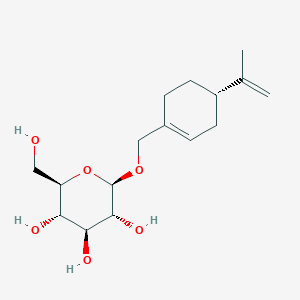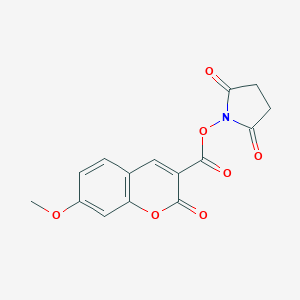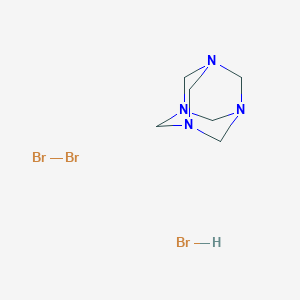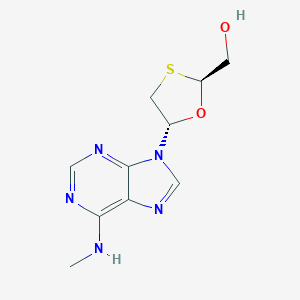
2-氯-1-(2-氯-4-氟-5-甲基苯基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone" is a chlorinated ketone with potential applications in various fields, including medicinal chemistry and material science. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied, offering insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of chlorinated aromatic ketones often involves halogenation and acylation reactions. For instance, the synthesis of enantiomerically pure diarylethanes, which share a similar structural framework to the target compound, was achieved through a 7-step procedure starting from a related dichlorophenyl ketone . This suggests that a multi-step synthetic route could be employed for the synthesis of "2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone," potentially involving the use of halogenated starting materials and subsequent acylation reactions.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties of a compound. Single-crystal X-ray diffraction is a common technique used to determine the absolute configurations of molecules . Quantum chemical calculations, such as density functional theory (DFT), are also employed to predict and interpret molecular structures, as seen in the study of a mesityl-methylcyclobutyl ketone . These methods could be applied to determine the precise molecular geometry and stereochemistry of "2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone."
Chemical Reactions Analysis
The reactivity of chlorinated ketones is influenced by the presence of electron-withdrawing groups, such as chloro and fluoro substituents, which can affect the electrophilic and nucleophilic properties of the compound. For example, the presence of a chlorophenyl group in a propenone derivative was found to facilitate electron density transfer within the molecule . Similarly, the target compound's reactivity could be analyzed by studying its potential interactions and charge transfers, which could be useful in designing chemical reactions and understanding its behavior in biological systems.
Physical and Chemical Properties Analysis
Physical and chemical properties, including melting points, solubility, and spectroscopic characteristics, are essential for the practical application of a compound. The vibrational spectra, such as FT-IR, provide information about the functional groups present in the molecule . The electronic properties, such as HOMO-LUMO gaps, can be indicative of a compound's stability and reactivity . Additionally, the first hyperpolarizability is a measure of a compound's nonlinear optical (NLO) properties, which could be significant for materials science applications . These properties for "2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone" could be inferred from related compounds to predict its behavior in various environments.
科学研究应用
化学合成与材料科学
由于其特定的化学结构,化合物2-氯-1-(2-氯-4-氟-5-甲基苯基)乙酮可能作为各种复杂分子合成中的前体或中间体。例如,它的氯和氟取代基使其成为需要高反应性或特异性的反应的潜在候选物,类似于涉及氟代联苯类化合物的制药应用的合成过程(Qiu et al., 2009)。此外,其结构表明在材料科学中可能有潜在应用,特别是在新型化学传感器的开发中。类似于4-甲基-2,6-二甲酰基苯酚衍生物的荧光化合物已被用于开发用于检测金属离子和其他分析物的敏感和选择性化学传感器(Roy, 2021)。
环境科学
类似于2-氯-1-(2-氯-4-氟-5-甲基苯基)乙酮的衍生物可能在环境科学中找到应用,特别是在研究有机化合物在土壤和矿物质上的吸附行为方面。对类似2,4-D及其类似物的化合物的研究为了解有机污染物与环境之间的相互作用提供了见解,从而有助于为受污染场地制定修复策略(Werner et al., 2012)。
药理学和毒理学
尽管尚未确定2-氯-1-(2-氯-4-氟-5-甲基苯基)乙酮在药理学和毒理学中的直接应用,但相关研究表明氯和氟取代化合物在这些领域的重要性。例如,对氯化溶剂及其潜在健康影响的研究强调了了解此类化合物的毒理特性的重要性,这可能延伸到与2-氯-1-(2-氯-4-氟-5-甲基苯基)乙酮结构相似的化合物(Ruder, 2006)。
安全和危害
The safety and hazards associated with “2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone” are not detailed in the available sources. It’s always important to handle chemical compounds with appropriate safety measures.
未来方向
The future directions or potential applications for “2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone” are not specified in the available sources.
Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone”. For more detailed information, please refer to specialized chemical databases or scientific literature.
属性
IUPAC Name |
2-chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO/c1-5-2-6(9(13)4-10)7(11)3-8(5)12/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOBKVTZODEYCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

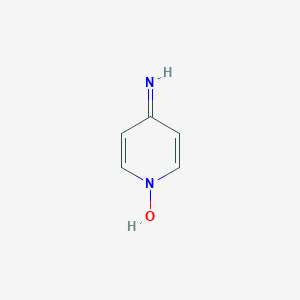
![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)
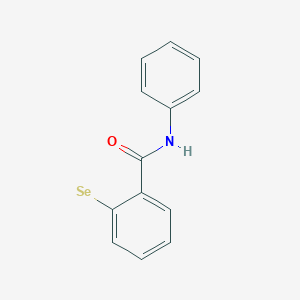
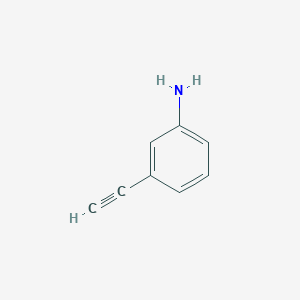
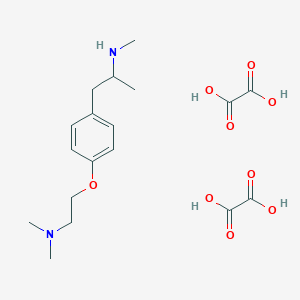
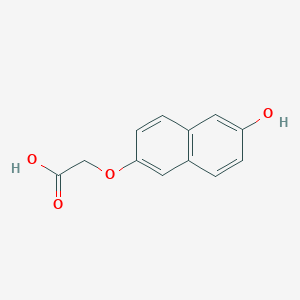
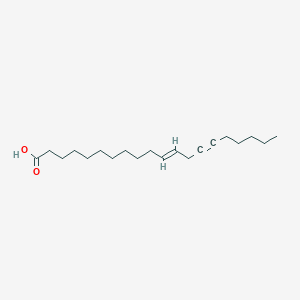
![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)
